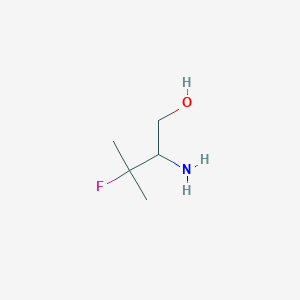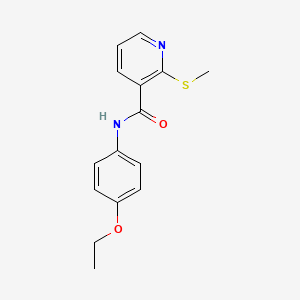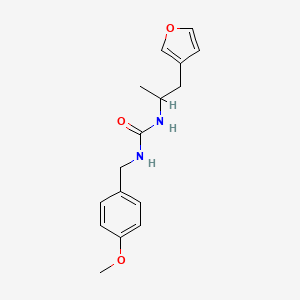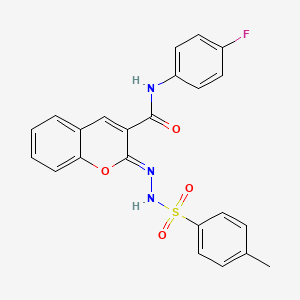
(2-Cyclopropylethyl)hydrazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Cyclopropylethyl)hydrazine dihydrochloride” is a chemical compound with the CAS Number: 1355355-88-2 . It is a powder at room temperature and has a molecular weight of 173.08 .
Molecular Structure Analysis
The InChI code for “(2-Cyclopropylethyl)hydrazine dihydrochloride” is1S/C5H12N2.2ClH/c6-7-4-3-5-1-2-5;;/h5,7H,1-4,6H2;2*1H . This indicates the presence of a cyclopropyl group attached to an ethyl group, which is further connected to a hydrazine group. Two hydrochloride ions are also associated with this molecule. Physical And Chemical Properties Analysis
“(2-Cyclopropylethyl)hydrazine dihydrochloride” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Cycloaddition Reactions and Derivative Synthesis
Hydrazine derivatives are crucial in cycloaddition reactions, which are fundamental to synthesizing structurally diverse pyridazine derivatives. Garve et al. (2016) explored the [3 + 3]-cycloaddition of donor-acceptor cyclopropanes with nitrile imines generated in situ, demonstrating a method to access tetrahydropyridazines efficiently. This work emphasizes the versatility of hydrazine derivatives in creating complex heterocyclic compounds, a cornerstone in medicinal chemistry and material science Garve et al., 2016.
Spectrophotometric and Fluorescence Probes
Hydrazine and its derivatives serve as key components in developing analytical methods for detecting various substances. George et al. (2008) reported a spectrophotometric method for determining hydrazine by forming a derivative with 2,4-dinitrophenylhydrazine, showcasing the role of hydrazine derivatives in analytical chemistry George et al., 2008. Additionally, Zhang et al. (2015) developed a near-infrared (NIR) fluorescence probe for hydrazine, highlighting the importance of hydrazine derivatives in environmental and biological sciences for sensitive and selective detection of hazardous substances Zhang et al., 2015.
Carbonyl-Olefin Metathesis and Organocatalysis
The reactivity of hydrazine derivatives underlines their utility in organocatalytic reactions, such as carbonyl-olefin metathesis. Hong et al. (2014) studied the mechanism of hydrazine-catalyzed carbonyl-olefin metathesis using density functional theory (DFT), revealing insights into the reactivities of different alkenes in cycloadditions and cycloreversions Hong et al., 2014.
Environmental and Biological Implications
Research also delves into the environmental and biological impacts of hydrazine derivatives. Choudhary and Hansen (1998) reviewed the health effects of hydrazines as environmental contaminants, underscoring the need for understanding their toxicological profiles due to widespread use and occurrence in hazardous waste sites Choudhary & Hansen, 1998.
Wirkmechanismus
Safety and Hazards
“(2-Cyclopropylethyl)hydrazine dihydrochloride” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
2-cyclopropylethylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-7-4-3-5-1-2-5;;/h5,7H,1-4,6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZPJRQZBDGOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclopropylethyl)hydrazine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2447287.png)



![2,5-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2447296.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2447298.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2447299.png)


![N-[(4-methylphenyl)methyl]-3-nitropyridin-2-amine](/img/structure/B2447306.png)
![(E)-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2447307.png)
![3-Methyl-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2447308.png)

![(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B2447310.png)